molecular formula C11H15NO4S B1283728 3-(Butylsulfamoyl)benzoic acid CAS No. 7385-16-2

3-(Butylsulfamoyl)benzoic acid

Cat. No.: B1283728
CAS No.: 7385-16-2
M. Wt: 257.31 g/mol
InChI Key: QQZLEFLDGXHDDP-UHFFFAOYSA-N
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Description

3-(Butylsulfamoyl)benzoic acid is an organic compound with the molecular formula C11H15NO4S. It is characterized by the presence of a benzoic acid moiety substituted with a butylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with butylamine and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzoic acid is reacted with sulfonyl chloride in the presence of a base to form the sulfonyl benzoic acid intermediate.

    Step 2: The intermediate is then reacted with butylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Butylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The butylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Scientific Research Applications

3-(Butylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Butylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

  • 3-(tert-Butylsulfamoyl)benzoic acid
  • 2-(Butylsulfamoyl)benzoic acid
  • 4-(Butylsulfamoyl)benzoic acid

Comparison: 3-(Butylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

3-(butylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZLEFLDGXHDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588025
Record name 3-(Butylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-16-2
Record name 3-(Butylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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